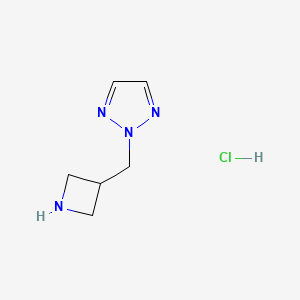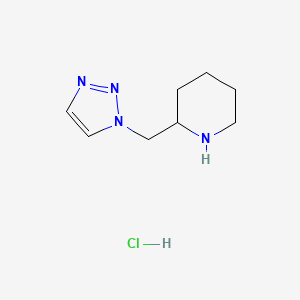
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride
Overview
Description
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClN4. It has a molecular weight of 202.68 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride, has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The 1,2,3-triazole core is a five-membered nitrogen heterocycle with three nitrogen atoms and two carbon atoms . These compounds have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Chemical Reactions Analysis
The chemistry of compounds containing the 1,2,3-triazole moiety has undergone substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .Scientific Research Applications
Synthesis and Antifungal Applications
- Antifungal Agents : 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride derivatives have been synthesized and evaluated for their antifungal activity. Some derivatives exhibit strong antimicrobial activity, with specific compounds showing equipotency with miconazole against fungal organisms like Candida albicans and Aspergillus niger (Sangshetti & Shinde, 2011).
Antimicrobial Activity
- Strong Antimicrobial Properties : Derivatives containing piperidine or pyrrolidine rings have been synthesized and found to possess strong antimicrobial activity. A structure-activity relationship study indicated their effectiveness against various microbial strains (Krolenko, Vlasov & Zhuravel, 2016).
Anticancer Potential
- Anti Neoplastic Activity : The compound has been evaluated for anticancer activity against Dalton’s Lymphoma Ascitic in mice. Results indicate significant anticancer potential, including improvements in various biochemical and hematological parameters (Arul & Smith, 2016).
Synthesis for Biological Studies
- Synthesis and Structural Characterization : The compound has been synthesized and structurally characterized, revealing various intermolecular interactions in its crystalline solid. This aids in understanding its biological activity and potential applications in medicinal chemistry (Shukla et al., 2017).
Potential in Treating Diabetes
- Diabetes Treatment : New derivatives of 1,2,4-triazoles including the 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine structure have been synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential as new drug candidates for treating type II diabetes (Aziz ur-Rehman et al., 2018).
Corrosion Inhibition
- Inhibition of Brass Corrosion : Piperidine derivatives, including those related to 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine, have shown effectiveness in inhibiting the corrosion of brass in natural seawater. This suggests its potential use in corrosion prevention technologies (Raj & Rajendran, 2013).
Dopamine Receptor Ligands
- Dopamine D2 Receptor Ligands : The compound has been studied for its potential as a dopamine D2 receptor ligand, with novel heterocyclic compounds synthesized based on bioisosterism. Binding studies indicated selective D2 receptor affinity, suggesting potential applications in neuropsychopharmacology (Menegatti et al., 2003).
Safety And Hazards
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This could be a potential direction for future research.
properties
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLHIJUWVLCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





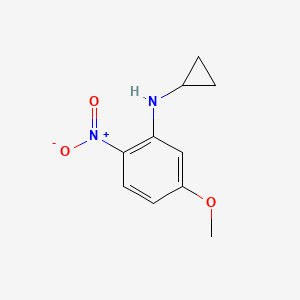
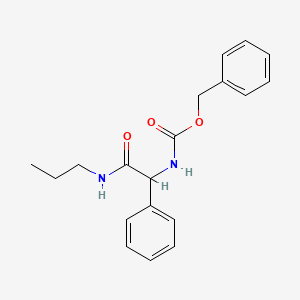
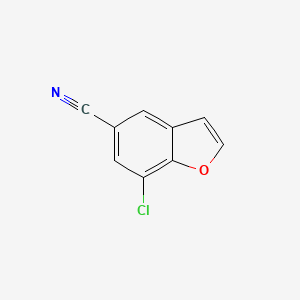
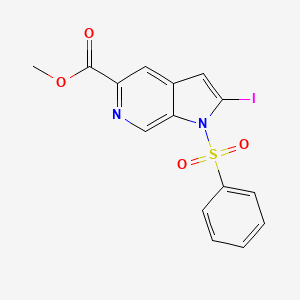
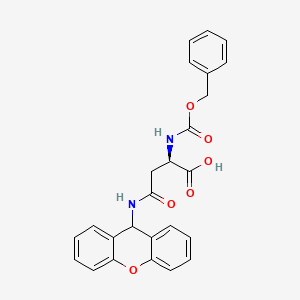

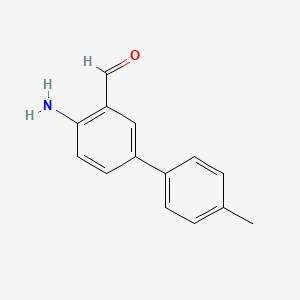
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)



